molecular formula C15H24O3 B12318424 4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione

Cat. No.: B12318424
M. Wt: 252.35 g/mol
InChI Key: ZOEYQETWCHEROV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

The compound is typically obtained from natural sources, specifically the leaves of Casearia sylvestris .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Catalysts: Such as palladium on carbon (Pd/C) for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

4-Hydroxy-1,10-secocadin-5-ene-1,10-dione can be compared with other sesquiterpenoids, such as:

  • 4-Hydroxy-4-methyl-2-[(3R)-2-methyl-6-oxoheptan-3-yl]cyclohex-2-en-1-one
  • 2-Cyclohexen-1-one, 4-hydroxy-4-methyl-2-[(1R)-1-(1-methylethyl)-4-oxopentyl]

These compounds share similar structural features but may differ in their specific chemical properties and biological activities .

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

4-hydroxy-4-methyl-2-(2-methyl-6-oxoheptan-3-yl)cyclohex-2-en-1-one

InChI

InChI=1S/C15H24O3/c1-10(2)12(6-5-11(3)16)13-9-15(4,18)8-7-14(13)17/h9-10,12,18H,5-8H2,1-4H3

InChI Key

ZOEYQETWCHEROV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CCC(=O)C)C1=CC(CCC1=O)(C)O

Origin of Product

United States

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